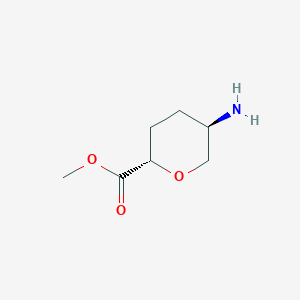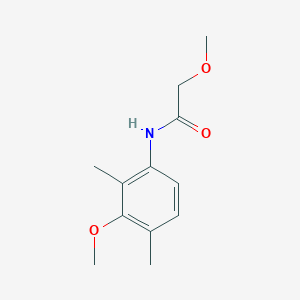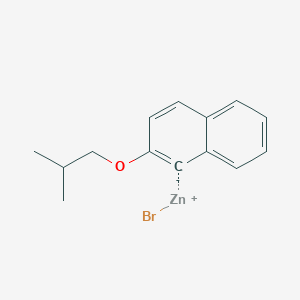
(2-i-Butyloxynaphthalen-1-yl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-iso-butyloxynaphthalen-1-yl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-iso-butyloxynaphthalen-1-yl)zinc bromide typically involves the reaction of 2-iso-butyloxynaphthalene with zinc bromide in the presence of a solvent like THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using standard techniques such as filtration, crystallization, or distillation .
化学反应分析
Types of Reactions
(2-iso-butyloxynaphthalen-1-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include organic halides, palladium or nickel catalysts, and bases like potassium carbonate. The reactions are typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Major Products Formed
The major products formed from reactions involving (2-iso-butyloxynaphthalen-1-yl)zinc bromide depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules .
科学研究应用
(2-iso-butyloxynaphthalen-1-yl)zinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers use this compound to develop new drugs and therapeutic agents.
作用机制
The mechanism of action of (2-iso-butyloxynaphthalen-1-yl)zinc bromide involves the transfer of the organic moiety from the zinc center to a target molecule. This process is facilitated by the presence of a catalyst, which helps to activate the zinc compound and promote the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .
相似化合物的比较
Similar Compounds
- (2-iso-butyloxynaphthalen-1-yl)zinc chloride
- (2-iso-butyloxynaphthalen-1-yl)zinc iodide
- (2-iso-butyloxynaphthalen-1-yl)zinc fluoride
Uniqueness
Compared to its analogs, (2-iso-butyloxynaphthalen-1-yl)zinc bromide offers unique reactivity and selectivity in certain reactions. Its bromide moiety provides a balance between reactivity and stability, making it suitable for a wide range of synthetic applications .
属性
分子式 |
C14H15BrOZn |
|---|---|
分子量 |
344.6 g/mol |
IUPAC 名称 |
bromozinc(1+);2-(2-methylpropoxy)-1H-naphthalen-1-ide |
InChI |
InChI=1S/C14H15O.BrH.Zn/c1-11(2)10-15-14-8-7-12-5-3-4-6-13(12)9-14;;/h3-8,11H,10H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
GQMNMEPQHUWFCN-UHFFFAOYSA-M |
规范 SMILES |
CC(C)COC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




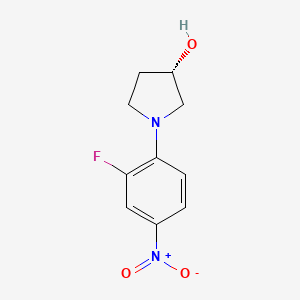


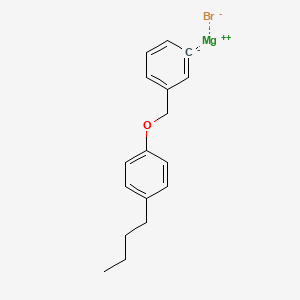
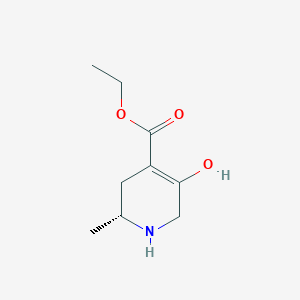
![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
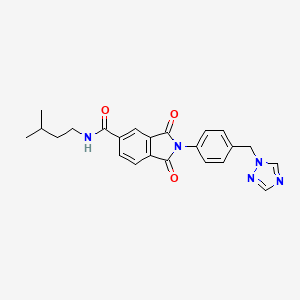
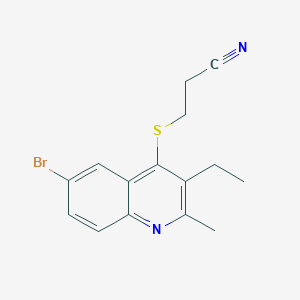
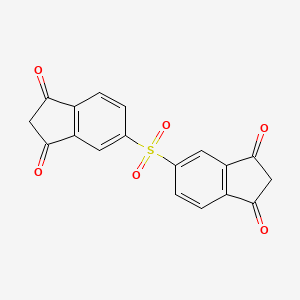
![2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14896010.png)
